molecular formula C9H6ClNO2 B8084307 5-Chloro-2-indolizinecarboxylic acid

5-Chloro-2-indolizinecarboxylic acid

Cat. No.: B8084307
M. Wt: 195.60 g/mol
InChI Key: GSTLMKYKSLPFLF-UHFFFAOYSA-N
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Description

5-Chloro-2-indolizinecarboxylic acid is a heterocyclic compound that belongs to the indolizine family It is characterized by a fused ring system containing nitrogen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-indolizinecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-indolizinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce various functionalized derivatives .

Scientific Research Applications

5-Chloro-2-indolizinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-indolizinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Indolizine-2-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties.

    5-Bromoindolizine-2-carboxylic acid: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.

    5-Fluoroindolizine-2-carboxylic acid:

Uniqueness

5-Chloro-2-indolizinecarboxylic acid is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

5-chloroindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTLMKYKSLPFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620570-06-0
Record name 5-chloroindolizine-2-carboxylic acid
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